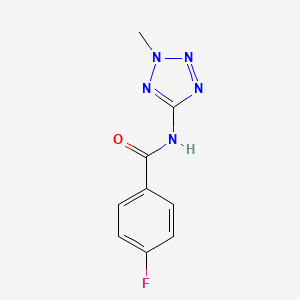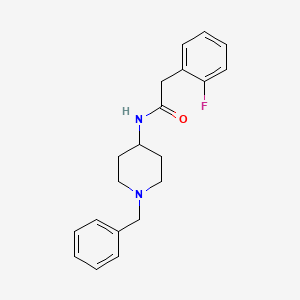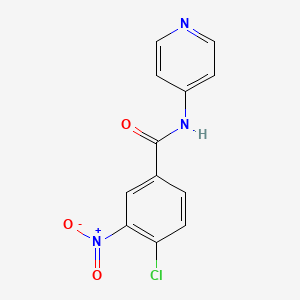![molecular formula C18H17ClN2O2 B5763338 3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5763338.png)
3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer therapy due to its ability to selectively inhibit EGFR activity, which is often overexpressed in many types of cancer cells.
作用機序
3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone selectively inhibits the activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from activating downstream signaling pathways that are necessary for cell growth and survival. By inhibiting EGFR activity, 3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone induces apoptosis and inhibits cell proliferation in cancer cells.
Biochemical and Physiological Effects:
3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, in cancer cells. This can prevent the growth and spread of cancer cells.
実験室実験の利点と制限
3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, 3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone also has some limitations. It is a non-specific inhibitor of EGFR, which can lead to off-target effects. Additionally, it has poor solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone. One potential direction is the development of more specific EGFR inhibitors that can target specific mutations in the receptor that are found in certain types of cancer cells. Additionally, 3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone could be used in combination with other therapies, such as chemotherapy and immunotherapy, to improve cancer treatment outcomes. Finally, the use of 3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone in preclinical studies could lead to the development of more effective cancer therapies in the future.
合成法
3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone can be synthesized through a multistep process involving the reaction of 4-chloro-2,6-dimethylphenol with ethylene oxide to form 2-(4-chloro-2,6-dimethylphenoxy)ethanol. The resulting product is then reacted with 2-aminobenzonitrile to form the final product, 3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone.
科学的研究の応用
3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone has been extensively studied for its potential use in cancer therapy. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, it has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
特性
IUPAC Name |
3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-9-14(19)10-13(2)17(12)23-8-7-21-11-20-16-6-4-3-5-15(16)18(21)22/h3-6,9-11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGJGQDQJVUITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCN2C=NC3=CC=CC=C3C2=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Chloro-2,6-dimethylphenoxy)ethyl]quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-3-[4-(diethylamino)-2-methoxyphenyl]-N-phenylacrylamide](/img/structure/B5763260.png)
![methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate](/img/structure/B5763261.png)
![2'-{[methyl(phenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5763267.png)
![2-({[(2-hydroxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5763274.png)
![7-(4-methoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5763280.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5763284.png)
![11-[(3-chlorophenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5763290.png)



![5-[(2-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5763313.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5763320.png)
![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzonitrile](/img/structure/B5763324.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(5-ethyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5763333.png)